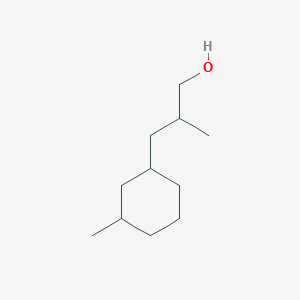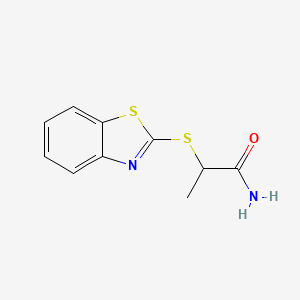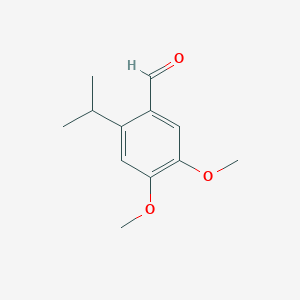![molecular formula C7H6INO2 B8645925 7-Iodobenzo[d][1,3]dioxol-4-amine](/img/structure/B8645925.png)
7-Iodobenzo[d][1,3]dioxol-4-amine
Übersicht
Beschreibung
7-Iodobenzo[d][1,3]dioxol-4-amine is a chemical compound with the molecular formula C7H6INO2 It is a derivative of benzodioxole, a structural motif found in various natural products and synthetic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodobenzo[d][1,3]dioxol-4-amine typically involves the iodination of 1,3-benzodioxol-4-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom replaces a hydrogen atom on the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Iodobenzo[d][1,3]dioxol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxole derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
7-Iodobenzo[d][1,3]dioxol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor agonists.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Iodobenzo[d][1,3]dioxol-4-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist. The compound interacts with molecular targets such as enzymes or receptors, modulating their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxol-4-amine: The parent compound without the iodine substitution.
7-Bromo-1,3-benzodioxol-4-amine: A similar compound with a bromine atom instead of iodine.
7-Chloro-1,3-benzodioxol-4-amine: A similar compound with a chlorine atom instead of iodine.
Uniqueness
7-Iodobenzo[d][1,3]dioxol-4-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom can participate in specific reactions that other halogens may not, making this compound valuable for certain applications in synthesis and research.
Eigenschaften
Molekularformel |
C7H6INO2 |
|---|---|
Molekulargewicht |
263.03 g/mol |
IUPAC-Name |
7-iodo-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C7H6INO2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3,9H2 |
InChI-Schlüssel |
GOXWBIBGOQKSBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(C=CC(=C2O1)I)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

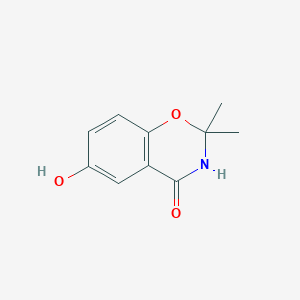
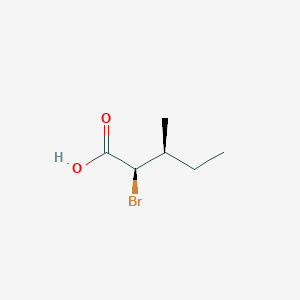
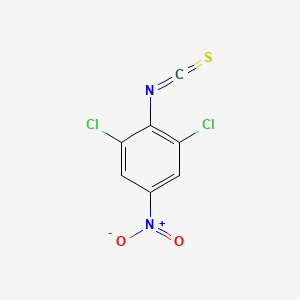

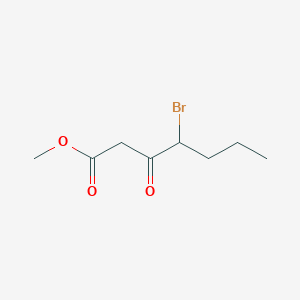
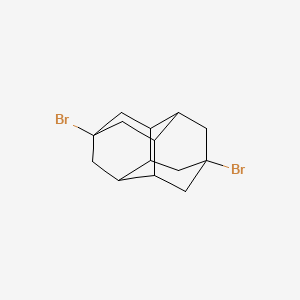
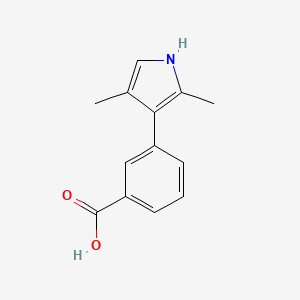

![3-{1-[3-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole](/img/structure/B8645902.png)
